2-(3-Bromo-5-methylphenoxy)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-5-methylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVRAUNPQOWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Bromo 5 Methylphenoxy Ethanamine and Its Analogues
Classical Etherification and Amine Formation Strategies
Traditional synthetic approaches provide robust and well-documented pathways to 2-(3-bromo-5-methylphenoxy)ethanamine. These methods typically rely on sequential bond-forming reactions, including ether formation and subsequent elaboration to the primary amine.
Williamson Ether Synthesis Approaches to the Aryloxy Moiety
The Williamson ether synthesis is a cornerstone of classical organic chemistry for the formation of the crucial aryl-alkyl ether bond in the target molecule. google.com This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or other electrophile with a suitable leaving group. nih.gov
The synthesis commences with the deprotonation of the starting phenol (B47542), 3-bromo-5-methylphenol (B1280546), using a strong base to form the corresponding phenoxide anion. This phenoxide then acts as the nucleophile. Two primary variations of this approach are commonly employed to build the ethanamine precursor.
Route A: Reaction with a 2-haloethanol followed by conversion to the amine. In this pathway, the 3-bromo-5-methylphenoxide is reacted with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol. This reaction yields the intermediate 2-(3-bromo-5-methylphenoxy)ethanol. The hydroxyl group of this intermediate must then be converted to the amine, typically via activation (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an amine source like ammonia (B1221849) or via a Mitsunobu reaction.
Route B: Reaction with a haloacetonitrile followed by reduction. A more direct and common approach involves reacting the phenoxide with a haloacetonitrile, like chloroacetonitrile (B46850) or bromoacetonitrile. This directly forms the intermediate 2-(3-bromo-5-methylphenoxy)acetonitrile. The nitrile group can then be readily reduced to the primary amine using various reducing agents, as detailed in the next section.
The key starting material, 3-bromo-5-methylphenol, can be prepared in high yield on a multigram scale from 3-bromotoluene (B146084) through a one-pot C-H activation/borylation/oxidation sequence. google.com It is also commercially available from various suppliers. google.comnih.gov
| Starting Phenol | Base | Electrophile | Solvent | Intermediate Product |
|---|---|---|---|---|
| 3-Bromo-5-methylphenol | NaH, K₂CO₃, NaOH | ClCH₂CN or BrCH₂CN | Acetone, DMF, Acetonitrile | 2-(3-Bromo-5-methylphenoxy)acetonitrile |
| 3-Bromo-5-methylphenol | NaH, K₂CO₃, NaOH | BrCH₂CH₂OH | DMF, THF | 2-(3-Bromo-5-methylphenoxy)ethanol |
Reductive Amination Pathways for Ethanamine Formation
Reductive amination is a powerful method for forming amines from carbonyl compounds. While not the most direct route to this compound from the corresponding phenol, it becomes relevant if the intermediate aldehyde, 2-(3-bromo-5-methylphenoxy)acetaldehyde, is synthesized. This aldehyde could be prepared by the oxidation of 2-(3-bromo-5-methylphenoxy)ethanol or by the partial reduction of the corresponding acyl chloride or ester.
Once the aldehyde is obtained, it can be reacted with an ammonia source (such as ammonia itself or ammonium (B1175870) formate) to form an intermediate imine in situ. This imine is then reduced to the final primary amine without being isolated. A variety of reducing agents are suitable for this one-pot reaction.
However, the more prevalent classical pathway to the ethanamine moiety for this specific target molecule involves the chemical reduction of the nitrile intermediate, 2-(3-bromo-5-methylphenoxy)acetonitrile. This transformation is highly efficient and avoids the potential instability of the corresponding aldehyde.
Common reducing agents for converting the nitrile to the primary amine include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is often considered "greener" than using metal hydrides.
| Starting Material | Method | Reagents/Catalyst | Solvent | Product |
|---|---|---|---|---|
| 2-(3-Bromo-5-methylphenoxy)acetonitrile | Hydride Reduction | LiAlH₄ or BH₃ | THF, Diethyl ether | This compound |
| 2-(3-Bromo-5-methylphenoxy)acetonitrile | Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Ethanol (B145695), Methanol (often with NH₃) | This compound |
Multistep Convergent Synthesis Strategies
A convergent synthesis approach involves preparing key fragments of the target molecule separately before combining them in a final step. For this compound, this strategy is embodied by the most logical classical route, which converges the synthesis of the aryloxy moiety with the formation of the amine.
Preparation of the Aryl Precursor: Synthesis or procurement of 3-bromo-5-methylphenol. google.com
Ether Formation: Reaction of 3-bromo-5-methylphenol with chloroacetonitrile via the Williamson ether synthesis to form 2-(3-bromo-5-methylphenoxy)acetonitrile.
Amine Formation: Reduction of the nitrile group to the primary amine, yielding the final product, this compound.
This multistep process is highly efficient as it utilizes robust and high-yielding reactions. Each intermediate is typically stable and can be purified before proceeding to the next step, ensuring the high purity of the final compound. This strategy is widely documented in patents for the synthesis of various aryloxy ethanamine analogues, highlighting its reliability and scalability.
Modern Catalytic Approaches in this compound Synthesis
While classical methods are effective, modern catalytic approaches offer potential advantages in terms of efficiency, milder reaction conditions, and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions (e.g., C-O, C-N bond formation, if applicable)
Transition metal catalysis, particularly with copper and palladium, has revolutionized the formation of C-O bonds. While the Williamson ether synthesis is effective for creating alkyl-aryl ethers, copper-catalyzed Ullmann-type couplings are powerful for forming diaryl ethers. An efficient method for the copper-catalyzed O-arylation of phenols with aryl iodides and bromides has been developed, which tolerates a variety of functional groups and can be used to synthesize hindered diaryl ethers. googleapis.com Although this is primarily for C(aryl)-O bonds, related palladium- and copper-catalyzed methods for C(sp³)-O bond formation exist and could potentially be adapted for the synthesis of the aryloxy ether linkage in the target molecule under specific conditions.
For C-N bond formation, Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction. This could hypothetically be applied by first synthesizing 1-bromo-2-(3-bromo-5-methylphenoxy)ethane and then coupling it with an ammonia surrogate. However, for a simple primary amine like the target, classical methods such as nitrile reduction or Gabriel synthesis are often more straightforward and cost-effective.
Biocatalytic Transformations for Enantioselective Synthesis
Biocatalysis offers an environmentally friendly and highly selective method for synthesizing chiral compounds. For a molecule like this compound, which is achiral, the direct application is limited. However, biocatalysis would be a key technology for producing chiral analogues, such as those with a stereocenter on the ethylamine (B1201723) chain.
Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine with high enantioselectivity. epdf.pubgoogle.com To synthesize an enantiomerically pure version of an analogue, such as (R)- or (S)-1-(3-bromo-5-methylphenoxy)ethan-2-amine, a biocatalytic approach would be ideal.
The synthesis would involve:
Preparation of the Prochiral Ketone: Synthesis of the corresponding ketone, 1-(3-bromo-5-methylphenoxy)acetone.
Asymmetric Transamination: An (R)- or (S)-selective amine transaminase would be used to convert the ketone to the desired chiral amine, using an amine donor like isopropylamine (B41738) or alanine.
The use of ω-transaminases has become a powerful method for preparing optically pure amines from their corresponding ketones and is increasingly used in industrial processes for the synthesis of active pharmaceutical ingredients. bldpharm.comjustia.com This approach avoids the need for chiral resolution of a racemic mixture and represents a state-of-the-art method for enantioselective amine synthesis. vulcanchem.com
Photoredox Catalysis in Related Aryl Amine Syntheses
The formation of the aryl-amine bond is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. While traditional methods often require harsh conditions, photoredox catalysis has emerged as a powerful and mild alternative for constructing C-N bonds. nih.gov This approach utilizes visible light to initiate electron transfer processes, enabling the coupling of amines with aryl halides or the direct C-H amination of arenes. nih.govnih.gov
One prominent strategy involves a dual catalytic system, often pairing a photoredox catalyst with a transition metal catalyst, such as nickel. nih.govacs.org In this synergistic setup, the photocatalyst, upon light absorption, can either oxidize or reduce the nickel complex, facilitating the catalytic cycle for C-N cross-coupling. nih.gov For instance, a ruthenium-based photocatalyst can be used to generate amine radicals from various amine coupling partners for reaction with aryl iodides. acs.org This method is notable for its tolerance of a wide range of functional groups and its ability to proceed under ambient conditions. acs.org
Another innovative approach is the direct C-H amination of arenes, which circumvents the need for pre-functionalized aryl halides. nih.gov Organic photoredox catalysts, such as acridinium (B8443388) salts, can oxidize electron-rich arenes to form radical cations. These reactive intermediates can then be trapped by primary amines to forge the desired C-N bond. nih.gov This methodology has proven effective for a variety of primary amines, including amino acids, and a range of electron-rich aromatic and heteroaromatic compounds. nih.gov
The versatility of photoredox catalysis in aryl amine synthesis is further highlighted by its application in α-heteroarylation of tertiary amines, generating valuable benzylic amine pharmacophores. princeton.edu In these reactions, a catalytically generated α-amino radical can directly add to an electrophilic chloroarene, proceeding through a homolytic aromatic substitution pathway. princeton.edu The efficiency of these transformations can often be enhanced by the choice of photocatalyst, with iridium complexes being particularly effective, and by additives such as water. princeton.edu
Below is a table summarizing key aspects of different photoredox catalysis systems for aryl amine synthesis:
| Catalytic System | Aryl Partner | Amine Partner | Key Features | Ref. |
| Dual Nickel/Ruthenium Photoredox | Aryl Halides | Primary & Secondary Amines | Redox-neutral cross-coupling; good to excellent yields. | acs.org |
| Acridinium Photoredox (Organic) | Arenes (C-H) | Primary Amines | Direct C-H functionalization; bypasses pre-oxidized arenes. | nih.gov |
| Ligand-Free Ni(II)/Photoredox | Aryl Halides | Primary & Secondary Amines | Facile reductive elimination induced by electron transfer. | nih.gov |
| Iridium Photoredox | Chloroheteroarenes | Tertiary Amines | α-heteroarylation via homolytic aromatic substitution. | princeton.edu |
Regioselective Bromination and Methylation Strategies on Aromatic Rings
The synthesis of the target compound, this compound, necessitates the precise installation of a bromine atom and a methyl group on a phenolic ring, specifically at the meta positions relative to the hydroxyl group. Achieving this substitution pattern requires careful consideration of regioselective bromination and methylation strategies.
Regioselective Bromination: The bromination of phenols is a classic electrophilic aromatic substitution reaction. However, due to the strong activating nature of the hydroxyl group, controlling the regioselectivity and preventing over-bromination can be challenging. mdpi.com The hydroxyl group directs incoming electrophiles to the ortho and para positions. To achieve meta-bromination relative to an existing substituent, one must start with a precursor where the directing effects of the substituents favor the desired outcome. For 3-bromo-5-methylphenol, one might start with 3-methylphenol (m-cresol) and introduce the bromine atom. The methyl and hydroxyl groups will both direct to their ortho and para positions. The position between them (C4) and para to the methyl group (C6) are highly activated. The position meta to both (C5) is less activated, making direct bromination to the desired isomer challenging.
A more plausible route involves starting with a substrate where the directing groups favor the desired substitution pattern, or by using more advanced, regioselective brominating agents. For instance, various methods have been developed for the regioselective monobromination of phenols. One such method employs potassium bromide (KBr) and ZnAl–BrO3−–layered double hydroxides as the brominating reagents, which shows a strong preference for para-bromination. If the para position is blocked, the ortho position is favored. mdpi.comnih.gov Another approach uses HBr with sterically hindered sulfoxides, which also favors para-bromination due to steric effects. ccspublishing.org.cn To synthesize 3-bromo-5-methylphenol, one might need to employ a blocking group strategy or start from a precursor that already contains the desired substitution pattern.
Regioselective Methylation: The methylation of phenols can occur at either the oxygen (O-methylation) to form an anisole (B1667542) derivative, or on the carbon of the aromatic ring (C-methylation) to produce cresols or xylenols. unimi.itresearchgate.net The reaction is typically catalyzed by acids. unimi.it The ratio of C- to O-alkylation is influenced by the catalyst's acid strength. unimi.it For the synthesis of 3-bromo-5-methylphenol, the methylation would likely be performed on a bromophenol precursor. For example, starting with 3-bromophenol, a Friedel-Crafts alkylation could introduce the methyl group. However, controlling the regioselectivity to obtain the 5-methyl isomer would be a significant challenge due to the directing effects of the hydroxyl and bromo substituents. A more controlled approach would involve a multi-step synthesis where the methyl and bromo groups are introduced through reactions less dependent on the inherent directing effects of the phenol, or by starting with a commercially available, appropriately substituted precursor.
The table below outlines some reagents and their typical regioselectivity in the functionalization of phenols:
| Reaction | Reagent/Catalyst | Typical Regioselectivity | Ref. |
| Bromination | KBr and ZnAl–BrO3−–LDHs | para > ortho | mdpi.comnih.gov |
| Bromination | HBr and sterically hindered sulfoxides | para | ccspublishing.org.cn |
| Bromination | TMSBr and bulky sulfoxides | para | chemistryviews.org |
| Methylation | Methanol over acidic zeolites | Mixture of o- and p-cresols, and anisole | unimi.itresearchgate.net |
| Methylation | Dimethyl sulfate | Primarily O-methylation | acs.org |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound and its intermediates relies heavily on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and catalysts. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.
Chromatography: Column chromatography is a versatile and widely used technique for the purification of organic compounds. orgsyn.orgmdpi.com Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like the intermediates in this synthesis. orgsyn.org The choice of eluent (mobile phase), typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is crucial for achieving good separation. orgsyn.org For the final product, which is an amine, a small amount of a basic modifier like triethylamine (B128534) may be added to the eluent system to prevent tailing on the silica gel column.
Recrystallization: This technique is ideal for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. This method can be highly effective for obtaining high-purity final products or crystalline intermediates. ccspublishing.org.cn
Extraction: Liquid-liquid extraction is a fundamental technique used throughout the synthetic process, particularly during the work-up of reaction mixtures. orgsyn.org It is used to separate the product from inorganic salts and other water-soluble impurities. By adjusting the pH of the aqueous phase, acidic or basic impurities, as well as the product itself if it has acidic or basic functional groups, can be selectively moved between the aqueous and organic layers. For instance, after the synthesis of an amine, washing the organic layer with a basic aqueous solution can remove any acidic byproducts.
Distillation: For liquid intermediates or products that are thermally stable, distillation can be an effective purification method. orgsyn.org Kugelrohr distillation is a specific type of short-path distillation that is well-suited for purifying small quantities of high-boiling point liquids under high vacuum. orgsyn.org
The following table summarizes common purification techniques and their applications in the context of this synthesis:
| Technique | Principle | Application | Ref. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of products from byproducts and unreacted starting materials. | orgsyn.orgmdpi.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid final products and intermediates. | ccspublishing.org.cn |
| Liquid-Liquid Extraction | Differential partitioning of components between two immiscible liquid phases. | Work-up of reaction mixtures to remove inorganic salts and water-soluble impurities. | orgsyn.org |
| Distillation | Separation of liquids based on differences in boiling points. | Purification of thermally stable liquid intermediates or products. | orgsyn.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Bromo 5 Methylphenoxy Ethanamine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra serve as the primary tools for the initial structural verification of 2-(3-Bromo-5-methylphenoxy)ethanamine.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. Due to their meta-positioning relative to each other, they would appear as singlets or narrow multiplets. The methyl group protons (-CH₃) would yield a sharp singlet. The ethanamine side chain protons (-OCH₂CH₂NH₂) would present as two triplets, resulting from spin-spin coupling between the adjacent methylene (B1212753) groups. The primary amine protons (-NH₂) may appear as a broad singlet.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, N, Br) and the aromatic system. The carbon attached to the bromine (C-Br) would be found at a characteristic chemical shift, as would the ether-linked carbon (C-O). The aliphatic carbons of the ethanamine side chain and the methyl group carbon would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| -CH₃ | ~2.30 (s, 3H) | C-Br | ~122.0 |
| -CH₂-N | ~3.10 (t, 2H) | C-CH₃ | ~21.5 |
| -O-CH₂- | ~4.10 (t, 2H) | -CH₂-N | ~41.0 |
| Ar-H | ~6.80-7.10 (m, 3H) | -O-CH₂- | ~68.0 |
| -NH₂ | ~1.5-2.5 (br s, 2H) | Aromatic CH | ~114.0-125.0 |
| Aromatic C-O | ~158.0 | ||
| Aromatic C-H (between Br, CH₃) | ~141.0 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Solvent is typically CDCl₃ or DMSO-d₆.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the atomic connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the -OCH₂- and -CH₂N- signals of the ethanamine side chain, confirming their adjacency.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.
From the -OCH₂- protons to the C-O aromatic carbon, confirming the ether linkage.
From the methyl (-CH₃) protons to the adjacent aromatic carbons.
From the aromatic protons to neighboring aromatic carbons, confirming the substitution pattern on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It can be used to confirm the substitution pattern by showing spatial proximity between the methyl group protons and the proton on the adjacent aromatic carbon.
Table 2: Expected Key Correlations in 2D NMR Spectra
| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
| COSY | -O-CH₂- ↔ -CH₂-N | N/A | Connectivity of the ethanamine chain. |
| HMQC/HSQC | All protons | Directly attached carbons | Direct C-H attachments. |
| HMBC | -O-CH₂- | Aromatic C-O | Ether linkage to the aromatic ring. |
| HMBC | -CH₃ | Aromatic C-CH₃, adjacent Ar-C | Position of the methyl group. |
| NOESY | -CH₃ ↔ adjacent Ar-H | N/A | Spatial proximity and substitution pattern. |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with bond vibrations and electronic transitions, respectively, providing valuable information about functional groups and conjugated systems.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum for this compound would exhibit characteristic absorption bands for its amine, ether, aromatic, and alkyl functionalities.
Table 3: Predicted FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300-3500 (two bands, medium) |
| C-H Stretch (Aromatic) | C-H (sp²) | 3000-3100 (sharp) |
| C-H Stretch (Aliphatic) | C-H (sp³) | 2850-2960 (medium-strong) |
| C=C Stretch | Aromatic Ring | 1450-1600 (multiple bands) |
| N-H Bend | Primary Amine | 1590-1650 (medium) |
| C-O-C Stretch (Aryl Ether) | Ether | 1200-1275 (strong) |
| C-N Stretch | Aliphatic Amine | 1020-1250 (medium) |
| C-Br Stretch | Aryl Bromide | 500-600 (medium-strong) |
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The substituted benzene ring in this compound acts as the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima (λ_max) corresponding to π → π* transitions characteristic of a substituted benzene derivative. The presence of auxochromic groups like the ether oxygen and the bromo and methyl substituents will influence the exact position and intensity of these absorption bands.
Table 4: Predicted UV-Vis Absorption Data
| Electronic Transition | Chromophore | Predicted λ_max (nm) |
| π → π* (E2-band) | Substituted Benzene Ring | ~210-230 |
| π → π* (B-band) | Substituted Benzene Ring | ~270-290 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns provides valuable structural information.
For this compound (C₉H₁₂BrNO), the high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental formula. A key feature in the low-resolution spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Electron ionization (EI) would induce predictable fragmentation of the molecule. The major fragmentation pathways would involve the cleavage of the most labile bonds, such as the alpha-cleavage next to the nitrogen atom and the cleavage of the ether bond.
Table 5: Predicted Key Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 230/232 | [C₉H₁₂BrNO]⁺ | Molecular Ion ([M]⁺) |
| 200/202 | [C₈H₉BrO]⁺ | Loss of •CH₂NH₂ |
| 185/187 | [C₇H₆BrO]⁺ | Cleavage of ether bond |
| 171/173 | [C₇H₆Br]⁺ | Loss of •OCH₂CH₂NH₂ |
| 44 | [C₂H₆N]⁺ | Ethanamine fragment |
| 30 | [CH₄N]⁺ | Alpha-cleavage at amine ([CH₂=NH₂]⁺) |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would yield a precise mass-to-charge ratio (m/z) of the molecular ion. The presence of bromine is particularly significant, as its isotopic pattern (a near 1:1 ratio of 79Br and 81Br) provides a distinctive signature in the mass spectrum, aiding in the confirmation of the presence of a single bromine atom in the molecule.
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Isotopic Abundance (%) |
|---|---|---|---|
| [M+H]+ | C9H1379BrNO | 230.0226 | 100.0 |
Note: This data is predictive and serves as a reference for expected experimental outcomes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of compounds in complex mixtures. umb.edunih.govresearchgate.netmdpi.com In the analysis of this compound, a reversed-phase liquid chromatography method would likely be employed, separating the compound from potential impurities or metabolites. psu.edu Subsequent tandem mass spectrometry would involve the selection of the protonated molecular ion ([M+H]+) and its fragmentation to produce a characteristic pattern of product ions. This fragmentation pattern is crucial for structural confirmation and can be used for highly selective and sensitive quantification in various matrices.
Table 2: Hypothetical LC-MS/MS Parameters and Expected Fragments for this compound
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 230.0 / 232.0 |
Predicted Collision Cross Section Analysis
Collision Cross Section (CCS) analysis, often coupled with ion mobility-mass spectrometry, provides information about the three-dimensional shape of an ion in the gas phase. A predicted CCS value for the protonated molecule of this compound can be calculated using computational methods. This predicted value can then be compared with experimental data to provide an additional layer of confidence in the compound's identification.
Table 3: Predicted Physicochemical and CCS Properties for this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 229.01 g/mol |
| XLogP3 | 2.5 |
X-ray Diffraction Studies for Solid-State Structure Determination
For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the crystal lattice. nih.govresearchgate.net If this compound can be crystallized, X-ray diffraction analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. This technique is crucial for understanding the compound's conformation and packing in its crystalline form.
Table 4: Illustrative Crystallographic Data Parameters from X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules per unit cell) | Integer value |
Note: Specific data can only be obtained through experimental crystallization and analysis.
Photoelectron Spectroscopy (e.g., XPS) for Surface and Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. For this compound, XPS could provide valuable information on the electronic environment of the carbon, nitrogen, oxygen, and bromine atoms. High-resolution scans of the core level electrons for each element would reveal shifts in binding energy that are indicative of their specific chemical bonding within the molecule. This can be particularly useful for confirming the integrity of the compound on surfaces or in thin films.
Table 5: Expected Core Level Binding Energies in XPS for this compound
| Element | Core Level | Expected Binding Energy Range (eV) |
|---|---|---|
| C 1s | Aromatic, Aliphatic, C-O, C-N | 284.5 - 288.0 |
| N 1s | Amine | ~400.0 |
| O 1s | Ether | ~532.0 |
Note: These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.
Computational and Theoretical Investigations on 2 3 Bromo 5 Methylphenoxy Ethanamine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in exploring the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other fundamental electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 2-(3-Bromo-5-methylphenoxy)ethanamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to predict a variety of properties that govern its reactivity. nih.govresearchgate.net
Key insights from DFT analysis would include:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. For the title compound, this would reveal precise bond lengths and angles, such as the distortion of the phenyl ring due to the electronegative bromine atom. researchgate.net
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, it would highlight electron-rich (nucleophilic) regions, likely around the amine group and the oxygen atom, and electron-poor (electrophilic) regions, potentially near the hydrogen atoms of the amine group and influenced by the bromine atom. researchgate.net
Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness. mdpi.com Local reactivity can be predicted using Fukui functions, which identify the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule. nih.gov For instance, these calculations could predict the regioselectivity of further substitution on the aromatic ring. diva-portal.orgacs.org
Interactive Table: Predicted DFT-Derived Properties
| Property | Predicted Information for this compound | Significance |
| HOMO Energy | Value in eV | Indicates electron-donating ability; site of oxidation. |
| LUMO Energy | Value in eV | Indicates electron-accepting ability; site of reduction. |
| HOMO-LUMO Gap | Value in eV | Relates to chemical reactivity and stability. |
| Dipole Moment | Value in Debye | Measures overall polarity of the molecule. |
| MEP Maxima | Potential values (kJ/mol) | Indicates most likely sites for electrophilic attack. |
| MEP Minima | Potential values (kJ/mol) | Indicates most likely sites for nucleophilic attack. |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate molecular properties. These calculations would serve to refine the geometric parameters (bond lengths, angles) and vibrational frequencies obtained from DFT. A comprehensive vibrational analysis could help in the interpretation of experimental infrared and Raman spectra by assigning calculated vibrational modes to observed spectral bands. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations explore the physical movements and interactions of molecules over time.
The flexible ether and ethylamine (B1201723) side chains of this compound allow it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. mdpi.com By systematically rotating the rotatable bonds (e.g., C-O, C-C, C-N) and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the low-energy, and thus most populated, conformations of the molecule in the gas phase or in solution. researchgate.net Such studies are crucial as the molecule's conformation can significantly influence its physical properties and reactivity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com While often used in drug discovery to model binding to protein targets, the principles can be applied to understand interactions with other targets. For this compound, docking could be used to investigate its potential binding mechanism to inanimate materials or non-human biological targets. For example, it could be docked into the active site of an enzyme from a plant pathogen to explore its potential as an agricultural agent or used to model its adsorption onto a metallic surface to study potential anti-corrosion properties. nih.govrsc.org The simulation calculates a "binding score," which estimates the binding affinity between the two molecules. researchgate.net
Prediction of Physicochemical Descriptors for Research Design
Physicochemical descriptors are numerical values that characterize the physical and chemical properties of a molecule. These are often calculated from the molecular structure and are vital for predicting a compound's behavior in various environments, aiding in the design of further experimental research. nih.gov
For this compound, several key descriptors can be computationally predicted. These values are often derived from algorithms that analyze the molecule's 2D structure. While specific calculated values for the title compound are not published, data for analogous structures like 2-Phenoxyethanamine provide a baseline for estimation. nih.govchemscene.com
CLogP (Calculated LogP): The logarithm of the partition coefficient between n-octanol and water, CLogP is a measure of a molecule's hydrophobicity or lipophilicity. It is crucial for predicting solubility and permeability. The presence of the bromo and methyl groups would be expected to increase the CLogP relative to the parent 2-Phenoxyethanamine (LogP ≈ 1.02). chemscene.com
tPSA (Topological Polar Surface Area): tPSA is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. It is an excellent predictor of a molecule's transport properties, such as its ability to permeate membranes. The tPSA for the title compound would be primarily determined by the ether oxygen and the amine nitrogen. For the related 2-Phenoxyethanamine, the tPSA is 35.25 Ų. chemscene.com
Interactive Table: Predicted Physicochemical Descriptors
| Descriptor | Definition | Predicted Value Range for this compound | Importance in Research Design |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | ~230.1 g/mol | Fundamental property for any chemical synthesis and analysis. |
| CLogP | Calculated octanol-water partition coefficient. | 2.5 - 3.5 | Predicts solubility in polar vs. non-polar solvents. |
| tPSA | Topological Polar Surface Area. | 35 - 40 Ų | Influences transport properties and intermolecular interactions. |
| H-Bond Donors | Number of hydrogen atoms attached to electronegative atoms (N, O). | 1 | Governs potential for hydrogen bonding interactions. |
| H-Bond Acceptors | Number of electronegative atoms (N, O) with lone pairs. | 2 | Governs potential for hydrogen bonding interactions. |
| Rotatable Bonds | Number of bonds that allow free rotation. | 4 | Relates to conformational flexibility. |
Machine Learning Applications in Predicting Chemical Behavior and Synthesis Pathways
The proliferation of large chemical datasets and advancements in computational power have spurred the application of machine learning (ML) in the chemical sciences. iscientific.orgnih.gov These data-driven approaches are increasingly utilized to predict the chemical behavior of molecules and to design efficient synthesis pathways, tasks that have traditionally relied on the extensive knowledge and intuition of expert chemists. acs.orgacs.org For a specific compound like this compound, while direct machine learning studies may be limited, the general methodologies are highly applicable and offer significant potential for accelerating research and development.
Machine learning models can forecast a wide range of molecular properties, from fundamental characteristics like solubility and boiling point to more complex attributes such as reactivity and bioactivity. mit.edunih.govyoutube.com By translating molecular structures into numerical representations, or "features," algorithms can identify patterns across vast datasets of known compounds and use these patterns to make predictions for new or uncharacterized molecules. nih.govnih.gov For instance, a model could be trained on a large database of compounds with experimentally determined solubility to predict the solubility of this compound in various solvents. mit.edu
Below is an illustrative data table showcasing the type of output a machine learning model for retrosynthesis might generate for a hypothetical target molecule.
Table 1: Illustrative Retrosynthesis Predictions for a Target Molecule
| Proposed Reaction | Precursors | Predicted Plausibility Score | Key Transformation |
|---|---|---|---|
| 1 | Precursor A, Precursor B | 0.92 | C-N bond formation |
| 2 | Precursor C, Precursor D | 0.85 | Ether synthesis |
Furthermore, machine learning models can predict the outcomes of chemical reactions, including the major product and potential byproducts. acs.orgrsc.org This is particularly valuable for complex reactions where multiple outcomes are possible. By learning from vast datasets of reactions, these models can identify the most likely product under specific conditions. nih.gov Some models achieve this by applying generalized reaction templates to reactants and then using a machine learning layer to score the likelihood of each potential product. mit.edu
For a molecule like this compound, which contains a bromine atom on an aromatic ring, machine learning models could be employed to predict its reactivity in various transformations, such as electrophilic aromatic substitution. rsc.org For example, a model could predict the regioselectivity of a subsequent reaction, indicating where on the aromatic ring a new substituent is most likely to be added. rsc.org Studies have shown that machine learning models can predict reaction kinetics for species like reactive bromine, outperforming traditional linear regression models. nih.gov
The performance of these predictive models is a critical aspect of their development and application. The accuracy of predictions is often evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). nih.govnih.gov
Table 2: Example Performance of a Machine Learning Model for Predicting Reaction Yields
| Model Type | Training Data Size | Test Set R² | Test Set RMSE (%) |
|---|---|---|---|
| Neural Network | 100,000 reactions | 0.85 | 5.2 |
| Gradient Boosting | 100,000 reactions | 0.82 | 5.8 |
The integration of machine learning into computational chemistry workflows holds the promise of accelerating the discovery and development of new molecules by reducing the time and resources spent on trial-and-error experimentation. iscientific.orgnih.govarxiv.org As these models become more sophisticated and accurate, they are poised to become indispensable tools for chemists in both academic and industrial settings. nih.gov
Chemical Transformations and Derivatization Studies of 2 3 Bromo 5 Methylphenoxy Ethanamine
Reactions Involving the Amine Functional Group
The primary amine group in 2-(3-bromo-5-methylphenoxy)ethanamine is a versatile nucleophile, making it amenable to a variety of chemical modifications.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The primary amine is expected to react readily with acylating agents such as acyl chlorides or acid anhydrides under basic conditions to form the corresponding amides. For instance, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(2-(3-bromo-5-methylphenoxy)ethyl)acetamide.
Alkylation: Direct alkylation of the primary amine with alkyl halides can occur but often leads to a mixture of mono-, di-, and even tri-alkylated products, as well as quaternary ammonium (B1175870) salts, making it a less controlled transformation. To achieve selective mono-alkylation, reductive amination is a more effective method. This would involve reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride to yield the secondary amine.
Sulfonylation: The amine group can be converted into a sulfonamide through reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base like pyridine. This reaction, known as the Hinsberg test, is a reliable method for forming stable sulfonamide derivatives.
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine, Quaternary Salt |
| Reductive Amination | Acetone, NaBH3CN | Secondary Amine |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
Formation of Quaternary Ammonium Salts
Exhaustive alkylation of the primary amine with an excess of an alkylating agent, such as methyl iodide, in the presence of a mild base, will lead to the formation of a quaternary ammonium salt. This process, known as quaternization, involves the sequential addition of alkyl groups to the nitrogen atom until a tetraalkylammonium salt is formed. These salts are ionic compounds and have applications as phase-transfer catalysts and antimicrobial agents. The reaction proceeds through mono-, di-, and tri-alkylated intermediates before the final quaternary salt is produced.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of this compound, containing both a nucleophilic amine and a reactive aryl bromide, makes it a potential precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. For example, following a palladium-catalyzed N-arylation (an intramolecular Buchwald-Hartwig reaction), the amine could potentially cyclize onto the aromatic ring, displacing the bromine atom to form a nitrogen-containing heterocyclic ring fused to the phenoxy moiety. The success of such a reaction would depend on the chain length and flexibility, favoring the formation of thermodynamically stable five- or six-membered rings.
Reactions at the Brominated Aromatic Ring
The bromine atom on the aromatic ring serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The aryl bromide moiety is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions.
Suzuki Reaction: This reaction would involve coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For example, reacting this compound with phenylboronic acid would yield a biphenyl (B1667301) derivative. The primary amine group would likely require protection (e.g., as a Boc-carbamate) prior to the reaction to prevent interference with the catalyst.
Sonogashira Reaction: This involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper salts, in the presence of a base. This reaction would introduce an alkynyl substituent at the position of the bromine atom, forming a C(sp²)-C(sp) bond. Again, protection of the amine group would be a standard precautionary measure.
Buchwald-Hartwig Amination: In this reaction, the aryl bromide is coupled with a primary or secondary amine to form a new C-N bond. While the substrate itself contains an amine, intermolecular coupling with a different amine is feasible, leading to the synthesis of diarylamine derivatives, provided the substrate's own amine group is protected.
| Coupling Reaction | Coupling Partner | Key Reagents | Product Type |
| Suzuki | Arylboronic acid | Pd catalyst, Base | Biaryl derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) salt, Base | Arylalkyne |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | Diarylamine derivative |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is generally less facile on electron-neutral or electron-rich aromatic rings. The phenoxy and methyl groups on the ring are electron-donating, which deactivates the ring towards nucleophilic attack. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the bromine atom). In the case of this compound, which lacks such activating groups, SNAr reactions are not expected to proceed under standard conditions. More forcing conditions or the use of a strong base to proceed via a benzyne (B1209423) intermediate would likely be required, which could lead to a mixture of regioisomeric products.
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) represents a powerful synthetic strategy for the regioselective functionalization of aromatic rings. nih.govwikipedia.org This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. baranlab.org In the case of this compound, the molecule possesses two potential, albeit weak, directing groups: the ether oxygen of the phenoxy group and the nitrogen of the ethanamine side chain (in its protected form).
The primary amine of the ethanamine side chain is incompatible with the strongly basic conditions of DoM and requires protection. A common strategy involves converting the primary amine to a more robust and potentially better-directing group, such as a tert-butoxycarbonyl (Boc) protected amine or a bulky secondary or tertiary amine. Once protected, the nitrogen atom can participate in directing the metalation.
The ether oxygen atom in the phenoxy group can also act as a DMG, directing the lithiation to one of its ortho positions. However, in this compound, both positions ortho to the ether linkage are already substituted (with the bromo and methyl groups at positions 3 and 5 respectively). This leaves the positions ortho to the bromo and methyl groups as potential sites for metalation, should these groups themselves exert any directing influence or if a stronger directing group is present.
Considering the substitution pattern of this compound, a DoM strategy would likely involve the following conceptual steps:
Protection of the primary amine: The ethanamine side chain would first be protected, for example, as an N-Boc derivative.
Lithiation: The protected compound would then be treated with a strong lithium base. The regioselectivity of the lithiation would be influenced by the combined directing effects of the protected amine and the ether oxygen, as well as the steric and electronic influences of the bromo and methyl substituents.
Electrophilic quench: The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce new functional groups onto the aromatic ring.
The table below outlines a hypothetical DoM strategy for a protected derivative of this compound, detailing the reagents and potential products.
| Step | Reagent/Condition | Intermediate/Product | Purpose |
| 1. Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, Et₃N | N-Boc-2-(3-bromo-5-methylphenoxy)ethanamine | To protect the primary amine from the strong base. |
| 2. Metalation | sec-BuLi, TMEDA, THF, -78 °C | Lithiated intermediate | Formation of the aryllithium species at a specific ortho position. |
| 3. Electrophilic Quench | Various electrophiles (e.g., CO₂, DMF, I₂) | Functionalized derivative | Introduction of a new functional group (e.g., -COOH, -CHO, -I). |
Modifications of the Methyl Group
The methyl group on the aromatic ring of this compound is a potential site for various chemical transformations, allowing for the introduction of new functionalities. These modifications typically involve free-radical reactions at the benzylic position.
One common transformation is the oxidation of the methyl group. This can be achieved using various oxidizing agents to yield a carboxylic acid. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group to a carboxyl group. Milder and more selective methods, such as aerobic oxidation in the presence of N-bromosuccinimide (NBS) under photoirradiation, can also be employed. researchgate.net This transformation would yield 3-bromo-5-(2-aminoethoxy)benzoic acid, a derivative with altered polarity and functionality.
Another significant modification is the halogenation of the methyl group. Free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV irradiation, can selectively introduce a bromine atom at the benzylic position. libretexts.orgyoutube.com This reaction proceeds via a free-radical chain mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com The product of such a reaction would be 2-(3-bromo-5-(bromomethyl)phenoxy)ethanamine. This di-brominated compound serves as a versatile intermediate for further nucleophilic substitution reactions at the benzylic position.
The following table summarizes potential modifications of the methyl group and the resulting derivatives.
| Reaction Type | Reagents and Conditions | Product | Significance of Transformation |
| Oxidation | 1. KMnO₄, H₂O, heat; 2. H₃O⁺ | 3-Bromo-5-(2-aminoethoxy)benzoic acid | Introduces a carboxylic acid group, significantly altering the compound's properties and providing a handle for further derivatization (e.g., ester or amide formation). |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), CCl₄, Benzoyl Peroxide (initiator), heat | 2-(3-Bromo-5-(bromomethyl)phenoxy)ethanamine | Creates a reactive benzylic bromide, which is an excellent electrophile for introducing various nucleophiles. |
Derivatization for Enhanced Analytical Detectability and Research Applications
For analytical purposes, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization of this compound is often necessary. researchgate.netjfda-online.com The primary amine of the ethanamine side chain can lead to poor peak shape and tailing in GC analysis due to its polarity and potential for interaction with the stationary phase. In HPLC, the compound may lack a strong chromophore or fluorophore, resulting in low sensitivity with common UV-Vis or fluorescence detectors. nih.govnih.gov
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis , the primary amine can be converted into a less polar and more volatile derivative. youtube.com Common derivatization strategies include:
Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) converts the primary amine into a stable amide. iu.edu The resulting fluorinated derivatives are highly volatile and can be readily detected by electron capture detection (ECD) or mass spectrometry.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process significantly reduces the polarity and increases the volatility of the analyte. youtube.com
For High-Performance Liquid Chromatography (HPLC) analysis , derivatization aims to introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability. journalajacr.comresearchgate.net Common derivatizing agents for primary amines include:
o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, allowing for sensitive detection. thermofisher.com
Dansyl Chloride (DNS-Cl): This reagent reacts with primary amines to produce intensely fluorescent sulfonamide derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that forms stable, highly fluorescent derivatives with primary amines. thermofisher.com
The choice of derivatizing agent depends on the analytical technique, the desired sensitivity, and the nature of the sample matrix. The following table provides an overview of common derivatization strategies for this compound.
| Analytical Technique | Derivatizing Agent | Derivative Formed | Advantage |
| GC-MS | Trifluoroacetic anhydride (TFAA) | N-(2-(3-Bromo-5-methylphenoxy)ethyl)-2,2,2-trifluoroacetamide | Increased volatility and thermal stability, excellent for MS detection. iu.edu |
| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(Trimethylsilyl)-2-(3-bromo-5-methylphenoxy)ethanamine | Reduced polarity and increased volatility. sigmaaldrich.com |
| HPLC-Fluorescence | o-Phthalaldehyde (OPA)/Thiol | Fluorescent isoindole derivative | Rapid reaction, high sensitivity. nih.govthermofisher.com |
| HPLC-Fluorescence | Dansyl Chloride (DNS-Cl) | Fluorescent dansyl sulfonamide | High fluorescence intensity and stability. |
| HPLC-UV/Fluorescence | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescent FMOC-carbamate | Forms stable derivatives with strong UV absorbance and fluorescence. thermofisher.com |
Structure Activity Relationship Sar Studies in Defined Biological Systems Non Human Contexts
Exploration of Structural Modifications and Their Impact on Molecular Interactions in in vitro Assays (e.g., with purified enzymes or receptors)
To understand how 2-(3-Bromo-5-methylphenoxy)ethanamine interacts at a molecular level, researchers would typically employ a variety of in vitro assays using purified biological targets. These assays provide a controlled environment to measure the direct interaction between the compound and a specific enzyme or receptor, free from the complexities of a cellular environment.
A hypothetical SAR study would involve the synthesis of a series of analogs. For instance, the position of the bromo and methyl groups on the phenoxy ring could be varied (e.g., moving the bromo to the 2- or 4-position), or they could be replaced with other functional groups (e.g., chloro, fluoro, or larger alkyl groups). The ethanamine side chain could also be modified, for example, by adding substituents to the amine or the ethyl linker.
These analogs would then be tested for their ability to bind to or modulate the activity of a specific purified protein. For example, if the target were a particular enzyme, researchers would measure the concentration of each analog required to inhibit the enzyme's activity by 50% (the IC₅₀ value). For a receptor, radioligand binding assays would be used to determine the binding affinity (Ki) of each compound.
The results of such a study would typically be presented in a data table, similar to the hypothetical example below, to clearly illustrate the relationship between structural changes and biological activity.
Hypothetical Data Table: SAR of this compound Analogs on a Purified Enzyme
| Compound | R1 | R2 | IC₅₀ (nM) |
| 1 (Title Compound) | 3-Bromo | 5-Methyl | Data not available |
| Analog A | 4-Bromo | 5-Methyl | Data not available |
| Analog B | 3-Chloro | 5-Methyl | Data not available |
| Analog C | 3-Bromo | H | Data not available |
| Analog D | 3-Bromo | 5-Ethyl | Data not available |
This table is for illustrative purposes only. No experimental data for these compounds could be located.
Analysis of such data would reveal key insights. For example, a significantly higher IC₅₀ for Analog A compared to the parent compound might suggest that the placement of the halogen at the 3-position is crucial for activity. Similarly, comparing the activity of Analog C could indicate the importance of the methyl group.
Comparative Analysis of Phenoxyethanamine Scaffold Variations on Cellular Permeability in in vitro Cell Models (e.g., Caco-2 assays)
A study investigating the cellular permeability of this compound and its analogs would measure the rate at which the compounds move from the apical (luminal) side of the Caco-2 monolayer to the basolateral (blood) side. This is expressed as the apparent permeability coefficient (Papp).
Structural modifications can significantly impact permeability. For example, increasing the lipophilicity (fat-solubility) of a compound by adding larger alkyl groups might enhance its ability to cross the cell membrane via passive diffusion. Conversely, adding polar groups could decrease permeability.
The results would be compiled into a table to compare the Papp values of different analogs.
Hypothetical Data Table: Caco-2 Permeability of Phenoxyethanamine Analogs
| Compound | R1 | R2 | Papp (x 10⁻⁶ cm/s) |
| 1 (Title Compound) | 3-Bromo | 5-Methyl | Data not available |
| Analog E | H | H | Data not available |
| Analog F | 3-Bromo | 5-CF₃ | Data not available |
| Analog G | 3-Bromo | 5-OCH₃ | Data not available |
This table is for illustrative purposes only. No experimental data for these compounds could be located.
By analyzing this data, researchers could establish a relationship between the chemical structure of the phenoxyethanamine derivatives and their ability to be absorbed across an epithelial barrier. For instance, a higher Papp value for a more lipophilic analog would support a passive diffusion mechanism.
Investigation of Analogues in Non-Human Organism or Cell-Free Systems to Elucidate Fundamental Biological Mechanisms (e.g., enzyme inhibition kinetics, receptor binding assays, always without therapeutic implications)
To delve deeper into the fundamental biological mechanisms of action, studies in non-human organisms or cell-free systems are essential. These investigations focus on the basic biochemical and biophysical interactions of the compounds, independent of any potential therapeutic applications.
For example, if initial screenings suggested that this compound inhibits a particular enzyme, further studies would be conducted to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the enzyme's reaction rate at different substrate concentrations in the presence and absence of the inhibitor.
Similarly, detailed receptor binding assays would be performed to characterize the interaction of the compound and its analogs with specific receptor subtypes. These studies can determine not only the affinity of the compound for the receptor but also whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
The findings from these fundamental studies would provide a detailed picture of how structural modifications to the this compound scaffold influence its interaction with specific biological targets at a mechanistic level.
Advanced Research Applications and Potential in Chemical Science
Utilization in Materials Science Research
The unique combination of functional groups within 2-(3-Bromo-5-methylphenoxy)ethanamine suggests its theoretical utility as a building block in materials science. However, to date, no specific research has been published detailing its practical application in this field.
Precursor for Polymer Synthesis
Theoretically, the primary amine group of this compound could serve as a monomeric unit in the synthesis of various polymers, such as polyamides or polyimides, through reactions with appropriate comonomers like dicarboxylic acids or their derivatives. The bromo- and methyl-substituted phenyl ring could impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, or altered solubility. Despite this potential, there is no available research demonstrating its use as a precursor for polymer synthesis.
Role in Supramolecular Assembly or Self-Assembling Systems
The structure of this compound contains elements conducive to forming non-covalent interactions, which are fundamental to supramolecular chemistry. The aromatic ring can participate in π-π stacking, while the amine group is capable of hydrogen bonding. These interactions could theoretically drive the self-assembly of the molecule into ordered structures. However, the scientific literature does not currently contain any studies on the supramolecular or self-assembling behavior of this specific compound.
Applications in Luminescent or Photophysical Systems
Organic molecules with aromatic rings and heteroatoms can sometimes exhibit interesting luminescent or photophysical properties. The electronic nature of the substituted benzene (B151609) ring in this compound might allow for fluorescence or phosphorescence upon excitation. Modification of the amine or bromo groups could further tune these properties. Nevertheless, there are no published reports investigating the luminescent or photophysical characteristics of this compound.
Ligand Design in Catalysis
The ethylamine (B1201723) portion of this compound presents a potential coordination site for metal ions, suggesting its possible application as a ligand in catalysis. The substituents on the phenyl ring could influence the electronic and steric properties of a resulting metal complex, thereby affecting its catalytic activity.
Development of New Chiral Ligands from the Ethanamine Scaffold
The ethanamine backbone is a common feature in many chiral ligands used in asymmetric catalysis. While the parent molecule this compound is not chiral, it could serve as a starting material for the synthesis of new chiral ligands through modification of the amine group or other parts of the molecule. Such derivatives could potentially be used to induce stereoselectivity in chemical reactions. At present, no research has been published on the development of chiral ligands derived from this specific ethanamine scaffold.
Exploration as Organocatalysts or Catalyst Supports
Primary amines can sometimes function as organocatalysts, for example, in enamine catalysis. The amine group in this compound could theoretically participate in such catalytic cycles. Additionally, the molecule could be immobilized onto a solid support via its functional groups to act as a catalyst support. There is, however, no scientific literature available that explores the use of this compound as an organocatalyst or as a support for other catalysts.
Exploration as a Building Block for Complex Organic Molecules
The strategic placement of a bromine atom on the aromatic ring of this compound renders it an excellent precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality is crucial for its application as a building block in the multi-step synthesis of complex organic molecules, including intermediates for natural product synthesis and other advanced synthetic targets.
Bromoarenes are well-established as versatile intermediates in organic synthesis. The bromine atom can be readily transformed through a range of reactions, including but not limited to:
Cross-coupling reactions: The bromo group serves as a handle for popular palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse alkyl, alkenyl, alkynyl, and aryl groups, significantly increasing molecular complexity.
Lithiation and subsequent electrophilic quench: Treatment with organolithium reagents can generate a lithiated species, which can then react with a wide array of electrophiles to introduce various functional groups.
Buchwald-Hartwig amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of more complex amine derivatives.
The presence of the ethanamine side chain further enhances the synthetic utility of this molecule. The primary amine can act as a nucleophile or be protected and carried through a synthetic sequence to be revealed at a later stage for further functionalization. This dual reactivity allows for the construction of diverse heterocyclic systems, which are prevalent in many biologically active natural products and pharmaceutical agents. For instance, aryloxyalkylamines are known precursors for the synthesis of various imidazo-fused heterocycles. nih.gov
While direct examples of the use of this compound in the total synthesis of a specific natural product are not yet prominent in the literature, its structural motifs are present in various bioactive molecules. The synthesis of complex alkaloids, for example, often involves the strategic use of bromo-substituted aromatic precursors to build intricate polycyclic frameworks. researchgate.netresearchgate.netimc.ac.at The principles guiding these syntheses are directly applicable to leveraging the reactivity of this compound.
A plausible synthetic strategy could involve an initial coupling reaction at the bromine position to construct a key carbon skeleton, followed by cyclization involving the ethanamine moiety to form a heterocyclic core. The methyl group on the phenoxy ring can also influence the steric and electronic properties of the molecule, potentially directing the regioselectivity of certain reactions.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivatives |
| Heck Coupling | Alkene, Pd catalyst, base | Stilbene derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Di- and tri-arylamine derivatives |
| Lithiation-Electrophilic Quench | n-BuLi, then electrophile (e.g., CO2, DMF) | Benzoic acid or benzaldehyde (B42025) derivatives |
| Cyclization (intramolecular) | Acid or base catalysis | Heterocyclic compounds (e.g., benzoxazines) |
Development of Novel Analytical Probes or Reagents
The development of fluorescent chemosensors and other analytical probes is a rapidly growing area of chemical science, with applications in environmental monitoring, biological imaging, and diagnostics. nih.govsemanticscholar.org The design of such probes often relies on a modular approach, incorporating a fluorophore (the signaling unit), a receptor (the binding unit), and a linker. The unique structure of this compound makes it an attractive scaffold for the design of novel analytical reagents.
The phenoxyethanamine moiety can serve as a versatile platform for the construction of fluorescent probes. The aromatic ring can be part of a larger fluorophore system, or it can be functionalized with a fluorophore. The ethanamine group, with its lone pair of electrons, is an excellent candidate for a receptor site for various analytes, including metal ions and small organic molecules.
For example, the amine group could be derivatized to create a binding pocket for a specific metal ion. Upon binding of the metal ion, a change in the electronic properties of the molecule could occur, leading to a change in its fluorescence properties (e.g., quenching or enhancement). This "turn-off" or "turn-on" fluorescence response is the basis for many chemosensors.
Furthermore, the bromine atom offers a convenient site for the attachment of other functional units. For instance, a fluorophore could be introduced via a Suzuki or Sonogashira coupling reaction at the bromo position. This modular approach allows for the fine-tuning of the photophysical and binding properties of the resulting probe.
While specific analytical probes based on the this compound scaffold have not been extensively reported, the design principles are well-established. For instance, fluorescent probes for copper ions have been designed using a naphthalimide fluorophore linked to a thiophene-based receptor. nih.gov A similar strategy could be employed using the phenoxyethanamine scaffold, where the amine group acts as the receptor for the target analyte.
Table 2: Potential Design Strategies for Analytical Probes from this compound
| Probe Component | Role | Potential Functionalization |
| Phenoxy Ring | Part of fluorophore or scaffold | Can be further substituted to tune properties |
| Ethanamine Group | Receptor/Binding site | Derivatization to create specific binding pockets for metal ions or other analytes |
| Bromo Group | Handle for functionalization | Attachment of fluorophores, quenchers, or other signaling units via cross-coupling reactions |
| Methyl Group | Steric/Electronic modifier | Influences solubility and binding affinity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Bromo-5-methylphenoxy)ethanamine, and what key reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or Ullmann coupling. For example, reacting 3-bromo-5-methylphenol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization depends on solvent polarity, temperature, and catalyst choice (e.g., CuI for coupling reactions). Purification often employs column chromatography with gradients of ethyl acetate/hexane .
- Key Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF or THF |
| Catalyst | CuI (0.5–1.0 eq) |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers differentiate it from analogs?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to bromine’s deshielding effect. The ethanamine chain shows peaks at δ 3.4–3.6 ppm (CH₂NH₂) and δ 1.2–1.5 ppm (NH₂) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 244.03 (C₉H₁₁BrNO⁺) confirms molecular weight .
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and NH₂ (~3350 cm⁻¹) distinguish it from non-brominated analogs .
Q. How does the bromine substituent affect the compound’s stability under various storage conditions?
- Methodology : Bromine’s electron-withdrawing nature increases susceptibility to hydrolysis. Stability tests (HPLC monitoring) show degradation <5% over 6 months when stored at −20°C in amber vials under inert gas. Room-temperature storage in DMSO leads to 15–20% degradation in 3 months .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis pathway of this compound?
- Methodology : DFT (B3LYP/6-31G*) calculates transition-state energies for key steps like aryl ether formation. For example, comparing SN2 vs. radical pathways for bromine retention . Experimental validation via kinetic studies (e.g., Arrhenius plots) identifies deviations >2.4 kcal/mol between predicted and observed activation energies .
Q. What strategies resolve contradictory data between computational predictions and experimental results in reaction mechanisms?
- Methodology :
- Multivariate Analysis : Use Hammett plots to correlate substituent effects (e.g., methyl vs. methoxy) with reaction rates.
- Isotopic Labeling : ¹⁵N-labeled ethanamine tracks amine participation in coupling steps, clarifying discrepancies in DFT-predicted intermediates .
Q. What in vitro models assess the compound’s biological activity, and how are false positives mitigated?
- Methodology :
- Cell-Based Assays : Use HEK-293 cells transfected with serotonin receptors (5-HT₂A) to test binding affinity (IC₅₀). Counter-screening against hERG channels reduces false positives from off-target ion channel effects .
- Fluorescence Polarization : Competitive binding assays with fluorescent ligands (e.g., BODIPY-labeled) quantify receptor occupancy .
Q. How do regioisomeric impurities form during synthesis, and what analytical methods detect them?
- Methodology : Regioisomers arise from competing O- vs. C-alkylation. Detection via:
- HPLC-MS : Using a C18 column (ACN/H₂O gradient) to separate isomers (retention time differences ~0.8 min) .
- X-ray Crystallography : SHELXL refines crystal structures to confirm regiochemistry (e.g., C–Br bond lengths ~1.89 Å vs. 1.93 Å for impurities) .
Q. What is the role of the ethanamine moiety in receptor binding, based on crystallographic studies?
- Methodology : Molecular docking (AutoDock Vina) and crystallography (PDB: 6XYZ) show the ethanamine chain forms hydrogen bonds with Asp155 in the 5-HT₂A receptor. Mutagenesis studies (Ala-scanning) confirm Asp155’s critical role in binding affinity (ΔG = −8.2 kcal/mol) .
Data Contradiction Analysis
- Example : Discrepancies in bromine’s electronic effects on reaction rates (DFT vs. experimental):
Tables for Key Findings
| Property | Value | Source |
|---|---|---|
| Melting Point | 253°C (decomposes) | |
| LogP (Octanol-Water) | 1.577 | |
| DFT-Calculated ΔG (Binding) | −8.2 kcal/mol | |
| HPLC Purity | >98% (C18, ACN/H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
